molecular formula C10H11FN4S B14551612 N~2~-Ethyl-N~5~-(4-fluorophenyl)-1,3,4-thiadiazole-2,5-diamine CAS No. 61784-98-3

N~2~-Ethyl-N~5~-(4-fluorophenyl)-1,3,4-thiadiazole-2,5-diamine

Cat. No.: B14551612
CAS No.: 61784-98-3
M. Wt: 238.29 g/mol
InChI Key: JGRFVCWBFYNKLG-UHFFFAOYSA-N
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Description

N~2~-Ethyl-N~5~-(4-fluorophenyl)-1,3,4-thiadiazole-2,5-diamine is a synthetic organic compound belonging to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and have been studied for various applications in medicinal chemistry, agriculture, and materials science.

Properties

CAS No.

61784-98-3

Molecular Formula

C10H11FN4S

Molecular Weight

238.29 g/mol

IUPAC Name

5-N-ethyl-2-N-(4-fluorophenyl)-1,3,4-thiadiazole-2,5-diamine

InChI

InChI=1S/C10H11FN4S/c1-2-12-9-14-15-10(16-9)13-8-5-3-7(11)4-6-8/h3-6H,2H2,1H3,(H,12,14)(H,13,15)

InChI Key

JGRFVCWBFYNKLG-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NN=C(S1)NC2=CC=C(C=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-Ethyl-N~5~-(4-fluorophenyl)-1,3,4-thiadiazole-2,5-diamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl hydrazinecarboxylate with 4-fluorobenzoyl chloride to form an intermediate, which is then cyclized with thiourea to yield the desired thiadiazole compound. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Safety measures and environmental considerations are also critical in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N~2~-Ethyl-N~5~-(4-fluorophenyl)-1,3,4-thiadiazole-2,5-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N~2~-Ethyl-N~5~-(4-fluorophenyl)-1,3,4-thiadiazole-2,5-diamine has been studied for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N2-Ethyl-N~5~-(4-fluorophenyl)-1,3,4-thiadiazole-2,5-diamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-Methyl-N~5~-(4-chlorophenyl)-1,3,4-thiadiazole-2,5-diamine
  • N~2~-Propyl-N~5~-(4-bromophenyl)-1,3,4-thiadiazole-2,5-diamine

Uniqueness

N~2~-Ethyl-N~5~-(4-fluorophenyl)-1,3,4-thiadiazole-2,5-diamine is unique due to the presence of the ethyl group and the 4-fluorophenyl group, which may confer specific chemical and biological properties. These structural features can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other thiadiazole derivatives.

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